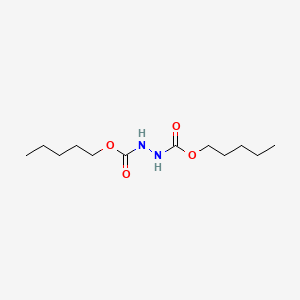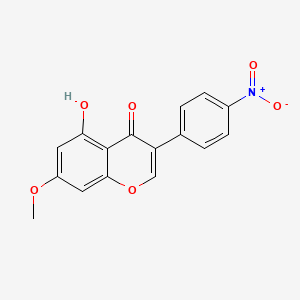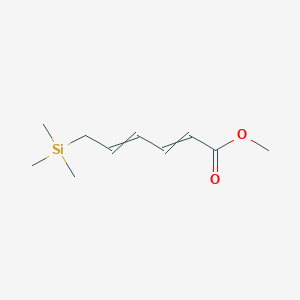
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate is an organic compound with the molecular formula C10H18O2Si It is characterized by the presence of a trimethylsilyl group attached to a hexa-2,4-dienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trimethylsilyl)hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with methanol in the presence of a catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The trimethylsilyl group can be introduced using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes followed by silylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Hexa-2,4-dienoic acid or corresponding aldehydes.
- Reduction: Saturated esters or alcohols.
- Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of methyl 6-(trimethylsilyl)hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions. These properties can affect enzyme binding, receptor activation, and other biochemical processes, making the compound a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to methyl 6-(trimethylsilyl)hexa-2,4-dienoate include:
- Methyl 2,4-hexadienoate
- Ethyl 2,4-hexadienoate
- Trimethylsilyl-substituted alkenes and dienes
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various chemical and biological applications .
Propiedades
Número CAS |
920504-55-8 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
methyl 6-trimethylsilylhexa-2,4-dienoate |
InChI |
InChI=1S/C10H18O2Si/c1-12-10(11)8-6-5-7-9-13(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
DBTMWMBCYYYJPN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC=CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


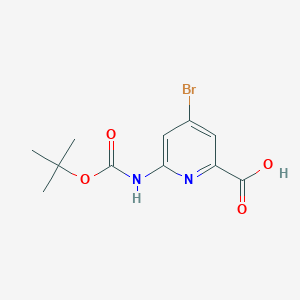
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
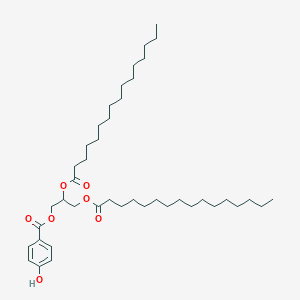
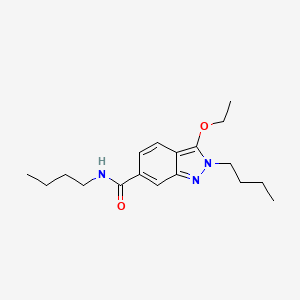
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

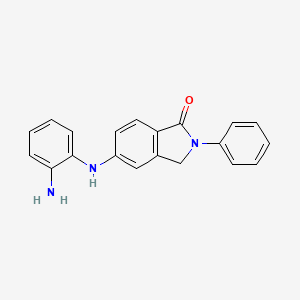
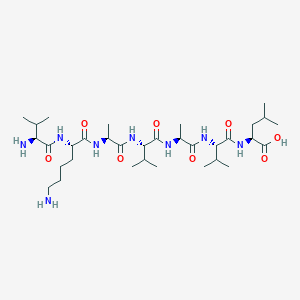

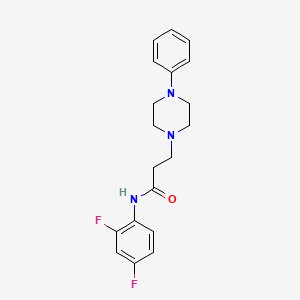
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
